![molecular formula C19H18FN5O2 B2590032 2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one CAS No. 503860-57-9](/img/structure/B2590032.png)
2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SAR502250 is a potent, selective, and competitive inhibitor of glycogen synthase kinase 3 (GSK3). It has shown significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. The compound is known for its ability to penetrate the blood-brain barrier and exhibit neuroprotective and antidepressant-like activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SAR502250 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups essential for its activity .
Industrial Production Methods
Industrial production of SAR502250 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy of the compound .
化学反应分析
Types of Reactions
SAR502250 primarily undergoes reactions typical of organic compounds, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and overall structure.
Reduction: Reduction reactions can modify the compound’s chemical properties, potentially affecting its activity.
Substitution: SAR502250 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving SAR502250 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the compound .
Major Products Formed
The major products formed from the reactions of SAR502250 depend on the type of reaction and the reagents used. These products can include modified versions of the compound with different functional groups or altered structures .
科学研究应用
SAR502250 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.
Biology: Investigated for its neuroprotective properties and potential to prevent neuronal cell death.
Medicine: Explored as a therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders. .
作用机制
SAR502250 exerts its effects by selectively inhibiting glycogen synthase kinase 3. This inhibition prevents the abnormal activation of the enzyme, which is associated with the hyperphosphorylation of tau proteins in Alzheimer’s disease. By reducing tau hyperphosphorylation, SAR502250 helps to protect neurons from cell death and improve cognitive function. The compound also exhibits antidepressant-like activity, further enhancing its therapeutic potential .
相似化合物的比较
Similar Compounds
Lithium chloride: A non-selective inhibitor of glycogen synthase kinase 3, used in the treatment of bipolar disorder.
Tideglusib: Another selective inhibitor of glycogen synthase kinase 3, investigated for its potential in treating Alzheimer’s disease and other neurodegenerative disorders.
Valproic acid: A broad-spectrum inhibitor with multiple targets, including glycogen synthase kinase 3, used in the treatment of epilepsy and bipolar disorder
Uniqueness
SAR502250 stands out due to its high selectivity and potency as a glycogen synthase kinase 3 inhibitor. Its ability to penetrate the blood-brain barrier and exhibit neuroprotective and antidepressant-like activities makes it a promising candidate for the treatment of Alzheimer’s disease and other neurodegenerative disorders .
属性
IUPAC Name |
2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-24-18(26)10-16(15-6-7-21-12-22-15)23-19(24)25-8-9-27-17(11-25)13-2-4-14(20)5-3-13/h2-7,10,12,17H,8-9,11H2,1H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUNFNVAHJNALA-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)F)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N=C1N2CCO[C@H](C2)C3=CC=C(C=C3)F)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
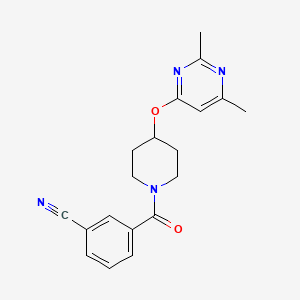
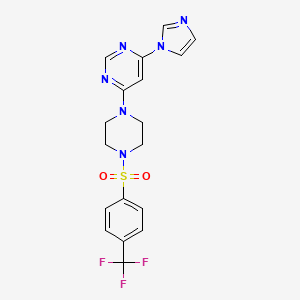
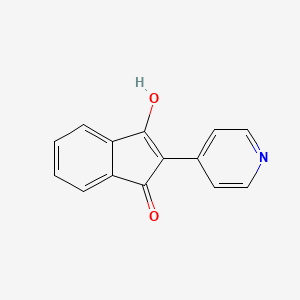
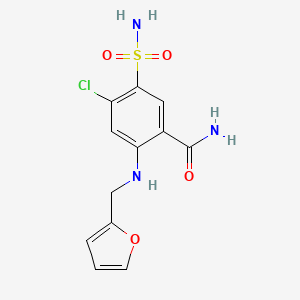
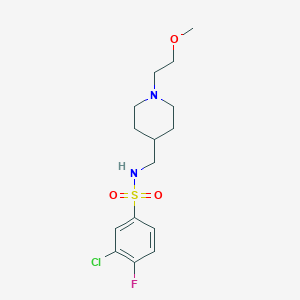
![N-(2,4-dimethoxyphenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2589959.png)
![1-(((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2589962.png)
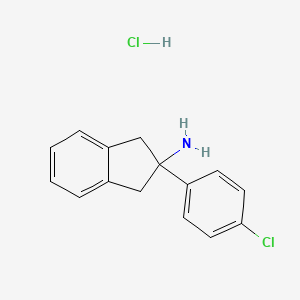
![1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid](/img/structure/B2589965.png)
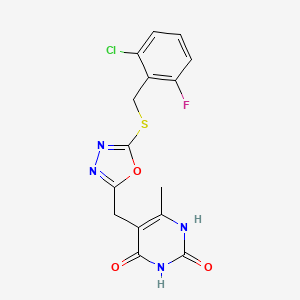
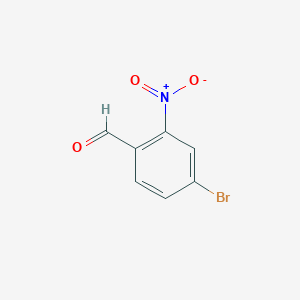
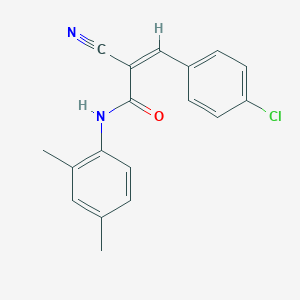
![6-Cyclopropyl-2-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2589970.png)
![Cyclopropyl-[4-(2-ethenylsulfonylethyl)-3,3-dimethylpiperazin-1-yl]methanone](/img/structure/B2589971.png)
